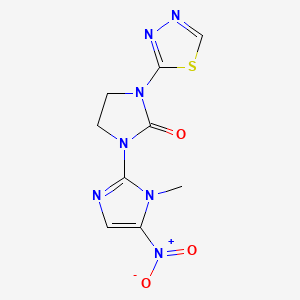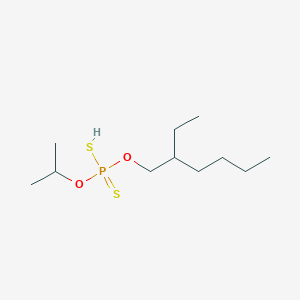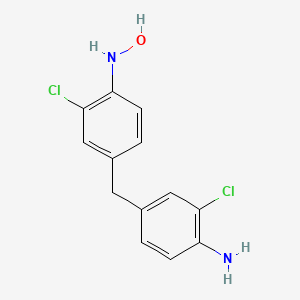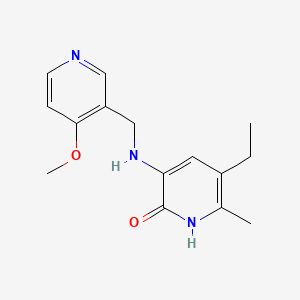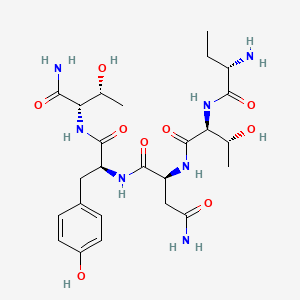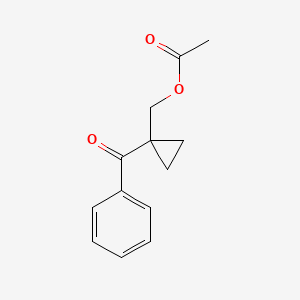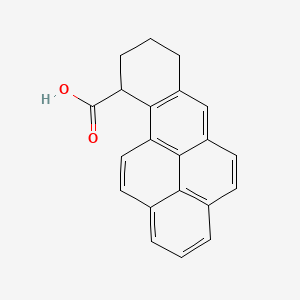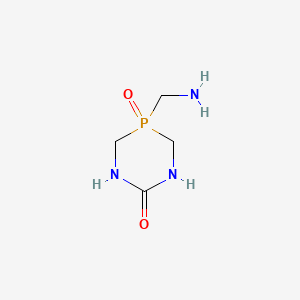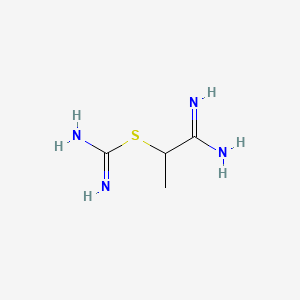
(2-((2-Aminoethyl)amino)ethanol-N,N')dichlorodihydroxyplatinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum is a platinum-based compound that has garnered interest in various scientific fields due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum typically involves the reaction of platinum salts with (2-Aminoethyl)aminoethanol under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using various techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of (2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and involves the use of industrial-grade reagents and equipment. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different platinum complexes.
Reduction: It can be reduced to lower oxidation states of platinum.
Substitution: The chlorine atoms in the compound can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ammonia, phosphines, and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes.
Applications De Recherche Scientifique
(2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Studied for its interactions with biological molecules such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to form cross-links with DNA, leading to apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of (2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately triggering cell death through apoptosis. The compound also interacts with various proteins and enzymes, further contributing to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
(2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum is unique due to its specific ligand structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based compounds. Its ability to form stable complexes with various ligands also makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
88475-03-0 |
|---|---|
Formule moléculaire |
C4H14Cl2N2O3Pt-2 |
Poids moléculaire |
404.15 g/mol |
Nom IUPAC |
2-(2-aminoethylamino)ethanol;platinum(2+);dichloride;dihydroxide |
InChI |
InChI=1S/C4H12N2O.2ClH.2H2O.Pt/c5-1-2-6-3-4-7;;;;;/h6-7H,1-5H2;2*1H;2*1H2;/q;;;;;+2/p-4 |
Clé InChI |
QRMIVHDSUFGYRE-UHFFFAOYSA-J |
SMILES canonique |
C(CNCCO)N.[OH-].[OH-].[Cl-].[Cl-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



